3-Methylbenzyl bromide

Description

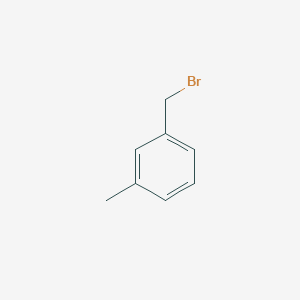

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLWTILKTABGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060716 | |

| Record name | Benzene, 1-(bromomethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | m-Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

212.5 °C, BP: 212-215 °C with slight decomposition | |

| Record name | M-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

82 °C (180 °F) - closed cup | |

| Record name | M-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Practically insoluble in water, Soluble in organic solvents, Very soluble in ethanol and ethyl ether | |

| Record name | M-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3711 g/cu cm at 23 °C | |

| Record name | M-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | m-Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

620-13-3 | |

| Record name | 3-Methylbenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Xylyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(bromomethyl)-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(bromomethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-XYLYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U49150ER3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2191 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3-Methylbenzyl bromide physical properties

An In-depth Technical Guide to the Physical Properties of 3-Methylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as α-bromo-m-xylene, is a significant chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its utility as an alkylating agent makes a thorough understanding of its physical properties essential for optimizing reaction conditions, ensuring safety, and maintaining purity in drug development and various organic syntheses.[1][2] This guide provides a comprehensive overview of the core physical properties of this compound, details the experimental protocols for their determination, and illustrates a common synthetic pathway.

Core Physical Properties

This compound is a clear, colorless to pale yellow liquid under standard conditions.[1][2] A summary of its key quantitative physical properties is presented below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Formula | C₈H₉Br | - | - |

| Molecular Weight | 185.06 | g/mol | - |

| Density | 1.37 | g/mL | at 25 °C |

| Boiling Point | 185 | °C | at 340 mmHg |

| Refractive Index | 1.566 | - | n20/D |

| Flash Point | 82 | °C | Closed Cup |

| Assay | ≥96 | % | - |

Data compiled from Sigma-Aldrich.[3]

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the key properties of liquid reagents like this compound.

Density Determination (Pycnometer Method)

The pycnometer method is a highly precise technique for determining the density of a liquid by accurately measuring a fixed volume.[4][5]

Apparatus:

-

Pycnometer (a glass flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

Cleaning and Calibration: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₀).[6]

-

It is then filled with a reference liquid of known density, typically distilled water, and placed in a constant temperature water bath (e.g., 25 °C) until thermal equilibrium is reached.

-

The stopper is inserted, and any excess water that extrudes through the capillary is carefully wiped away. The filled pycnometer is weighed again (m₁).

-

The volume of the pycnometer (V) is calculated using the density of water (ρ_water) at the specific temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound. The process of thermal equilibration and weighing is repeated to get the mass of the pycnometer filled with the sample (m₂).[7]

-

Calculation: The mass of the this compound is determined (m_sample = m₂ - m₀). The density (ρ_sample) is then calculated by dividing the mass of the sample by the volume of the pycnometer.[7]

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the fusion tube.[9]

-

A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[9]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The assembly is heated slowly and uniformly in a Thiele tube or oil bath.[10]

-

As the temperature rises, air trapped in the capillary tube will slowly exit. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[8]

-

The heat source is removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a crucial parameter for purity assessment. The Abbe refractometer is a standard instrument for this measurement.[11]

Apparatus:

-

Abbe Refractometer

-

Constant temperature water circulator

-

Dropper

-

Lint-free tissue

-

Solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Calibration: The instrument is turned on, and the prisms are cleaned with a suitable solvent and lint-free tissue.[11] The refractometer is calibrated using a standard of known refractive index, often distilled water.[12]

-

Sample Application: A few drops of this compound are placed on the surface of the lower prism using a dropper.[12] The prisms are then closed and clamped.

-

Measurement: The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus, centered on the crosshairs.[13] An adjustment to remove any color fringe may be necessary.

-

Reading: The refractive index value is read directly from the instrument's scale. The temperature should be maintained, typically at 20 °C, using the water circulator, as refractive index is temperature-dependent.[13]

Solubility Determination

Solubility tests provide insight into the polarity and potential functional groups of a compound.[14] The principle of "like dissolves like" is the foundation of these tests.[15]

Apparatus:

-

Small test tubes

-

Graduated pipettes or cylinders

-

Vortex mixer

Procedure:

-

Water Solubility: A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a set volume of deionized water (e.g., 3 mL).[14]

-

The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.[16]

-

The sample is observed for miscibility. This compound is known to be slightly soluble in water. The degree of solubility can be qualitatively described (e.g., insoluble, slightly soluble, soluble) or quantitatively determined if required.

-

Organic Solvents: The process is repeated with various organic solvents of differing polarities (e.g., ethanol, diethyl ether, toluene) to establish a solubility profile. As a nonpolar compound with a polar functional group, it is expected to be soluble in many common organic solvents.[17]

Synthesis Workflow Visualization

This compound is commonly synthesized via the free-radical bromination of m-xylene (B151644).[2] The following diagram illustrates a typical experimental workflow for this synthesis using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Caption: A typical workflow for the synthesis of this compound.

References

- 1. This compound (620-13-3) at Nordmann - nordmann.global [nordmann.global]

- 2. Page loading... [guidechem.com]

- 3. This compound 96 620-13-3 [sigmaaldrich.com]

- 4. fpharm.uniba.sk [fpharm.uniba.sk]

- 5. fpharm.uniba.sk [fpharm.uniba.sk]

- 6. m.youtube.com [m.youtube.com]

- 7. ised-isde.canada.ca [ised-isde.canada.ca]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. byjus.com [byjus.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. benchchem.com [benchchem.com]

- 12. davjalandhar.com [davjalandhar.com]

- 13. macro.lsu.edu [macro.lsu.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide to 3-Methylbenzyl Bromide: Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylbenzyl bromide, a key organic intermediate with significant applications in pharmaceutical research and development. The document details its chemical structure, CAS number, and physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in the preparation of biologically active compounds, including inhibitors of TNF-α converting enzyme (TACE) and DNA-dependent protein kinase (DNA-PK). The guide also visualizes key synthetic and signaling pathways to facilitate a deeper understanding of its utility in modern drug discovery.

Chemical Identity and Properties

This compound, also known as α-bromo-m-xylene, is an aromatic halogenated hydrocarbon. It serves as a versatile reagent in organic synthesis, primarily as a benzylating agent to introduce the 3-methylbenzyl moiety into various molecular scaffolds.

Chemical Structure:

The structure of this compound consists of a benzene (B151609) ring substituted with a methyl group and a bromomethyl group at positions 3 and 1, respectively.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉Br | [1][2] |

| Molecular Weight | 185.06 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 185 °C at 340 mmHg | |

| Density | 1.37 g/mL at 25 °C | |

| Refractive Index | n20/D 1.566 | |

| Solubility | Slightly soluble in water | [3] |

| SMILES | Cc1cccc(CBr)c1 | |

| InChI | InChI=1S/C8H9Br/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3 |

Synthesis and Reactions

General Synthesis of this compound

A standard laboratory method for the synthesis of this compound involves the free-radical bromination of m-xylene (B151644) at the benzylic position.[3] This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN, under reflux in a non-polar solvent like carbon tetrachloride.

Synthesis of (3-Methylbenzyl)triphenylphosphonium Bromide

This compound is a key precursor in the synthesis of Wittig reagents. A representative reaction is its conversion to (3-methylbenzyl)triphenylphosphonium bromide, which can then be used to convert aldehydes and ketones into alkenes.

Experimental Protocol:

A mixture of triphenylphosphine (B44618) and this compound in a suitable solvent such as THF is heated.[4] Modern protocols may utilize microwave irradiation to significantly reduce reaction times.[4] For instance, a mixture of triphenylphosphine (1.5-2 equivalents) and this compound (1 equivalent) in THF can be heated under microwave irradiation at 60 °C for 30 minutes.[4] The resulting precipitate is then filtered and can be purified by recrystallization from a solvent like dichloromethane (B109758) to yield the desired phosphonium (B103445) salt.[4]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[5][6] Its role as an alkylating agent allows for its incorporation into complex molecules, including inhibitors of key enzymes implicated in disease pathways.

Intermediate in the Synthesis of TACE Inhibitors

Tumor necrosis factor-α converting enzyme (TACE), also known as ADAM17, is a metalloproteinase responsible for the shedding of the ectodomain of various membrane-bound proteins, including the pro-inflammatory cytokine TNF-α.[7][8] The release of soluble TNF-α is a critical step in the inflammatory cascade, making TACE a significant therapeutic target for inflammatory diseases.[7][9]

Intermediate in the Synthesis of DNA-PK Inhibitors

DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway for the repair of DNA double-strand breaks.[10][11] In cancer therapy, inhibiting DNA-PK can enhance the efficacy of DNA-damaging agents like radiation and certain chemotherapeutics by preventing cancer cells from repairing the induced damage.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[3] Protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its utility as a precursor for the synthesis of targeted inhibitors for enzymes such as TACE and DNA-PK underscores its importance for researchers and scientists in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in the development of novel therapeutics.

References

- 1. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. biomedres.us [biomedres.us]

- 5. Role of DNA-PK in the cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (620-13-3) at Nordmann - nordmann.global [nordmann.global]

- 7. hh.um.es [hh.um.es]

- 8. ADAM17 - Wikipedia [en.wikipedia.org]

- 9. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]

- 10. The DNA-dependent protein kinase: a multifunctional protein kinase with roles in DNA double strand break repair and mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA-PKcs - Wikipedia [en.wikipedia.org]

Synthesis of 3-Methylbenzyl Bromide from m-Xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-methylbenzyl bromide from m-xylene (B151644), a key intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the selective free-radical bromination of the benzylic position, offering detailed experimental protocols, reaction parameters, and purification techniques.

Introduction

This compound, also known as α-bromo-m-xylene, is a valuable reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 3-methylbenzyl moiety into various molecular scaffolds.[1][2] Its synthesis from the readily available starting material, m-xylene, is a critical process. The most common and efficient method for this transformation is the benzylic bromination under controlled radical conditions.[1] This approach offers high regioselectivity, favoring substitution on the methyl group over the aromatic ring.[3]

This document outlines the prevalent synthesis methodology using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. Alternative conditions and potential side reactions are also discussed to provide a complete understanding of the process.

Reaction Mechanism and Principles

The synthesis of this compound from m-xylene proceeds via a free-radical chain reaction.[4] This mechanism can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light. The resulting radicals then abstract a bromine atom from N-bromosuccinimide (NBS) to generate a bromine radical (Br•).

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of m-xylene. This step is highly selective for the benzylic hydrogens due to the resonance stabilization of the resulting 3-methylbenzyl radical. This radical then reacts with a molecule of NBS to form the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine to form stable, non-radical species.

To illustrate the logical flow of this process, the following diagram outlines the key steps.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

While various conditions have been reported, the following protocols are representative of common laboratory-scale and industrially relevant syntheses.

Protocol 1: Wohl-Ziegler Bromination with NBS and AIBN

This classic method utilizes N-bromosuccinimide and a chemical radical initiator in a non-polar solvent.[4]

Materials:

-

m-Xylene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-xylene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then in an ice bath.

-

Filter the mixture to remove the succinimide by-product.

-

Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining traces of HBr or unreacted NBS, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The crude product can be further purified by vacuum distillation.

Protocol 2: Photochemical Bromination

This variation uses UV light to initiate the radical reaction, avoiding the need for a chemical initiator.

Materials:

-

m-Xylene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Sodium sulfite (B76179) solution (10% w/v)

-

Anhydrous calcium chloride

Procedure:

-

Combine m-xylene and N-bromosuccinimide in a flask suitable for photochemical reactions (e.g., quartz).

-

Add carbon tetrachloride as the solvent.

-

Irradiate the mixture with a UV lamp (e.g., a 275W sunlamp) while maintaining gentle reflux.

-

Continue the reaction until all the NBS has been converted to succinimide (typically 1-3 hours).

-

Cool the reaction mixture and filter to remove the succinimide.

-

Wash the filtrate with a 10% sodium sulfite solution to destroy any excess bromine, then with water.

-

Dry the organic layer with anhydrous calcium chloride.

-

Remove the solvent by distillation at atmospheric pressure.

-

Purify the resulting this compound by vacuum distillation.

Quantitative Data and Reaction Parameters

The following tables summarize key quantitative data for the synthesis of this compound and related reactions.

Table 1: Reactant and Reagent Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| m-Xylene | C₈H₁₀ | 106.17 | 108-38-3 | ≥99% |

| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 128-08-5 | ≥99% |

| This compound | C₈H₉Br | 185.06 | 620-13-3 | N/A |

| AIBN | C₈H₁₂N₄ | 164.21 | 78-67-1 | ≥98% |

| Benzoyl Peroxide | C₁₄H₁₀O₄ | 242.23 | 94-36-0 | ≥98% |

| Carbon Tetrachloride | CCl₄ | 153.82 | 56-23-5 | Anhydrous |

Table 2: Typical Reaction Conditions and Yields

| Parameter | Condition 1 (Thermal Initiation) | Condition 2 (Photochemical Initiation) | Condition 3 (Alternative Solvent) |

| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |

| Initiator | AIBN or Benzoyl Peroxide | UV Light (e.g., 275W lamp) | AIBN |

| Solvent | Carbon Tetrachloride (CCl₄) | Carbon Tetrachloride (CCl₄) | 1,2-Dichlorobenzene |

| Molar Ratio (m-Xylene:NBS) | 1:1 to 1:1.1 | 1:1 to 1:1.1 | 1:1 to 1:1.1 |

| Temperature | Reflux (approx. 77°C) | Reflux (approx. 77°C) | 80°C |

| Reaction Time | 2-4 hours | 1-3 hours | ~8 hours |

| Reported Yield | Typically >80% | Typically >80% | Up to 92% (for an analogous substrate)[4] |

Signaling Pathways and Logical Relationships

The selectivity of benzylic bromination over aromatic ring bromination is a critical aspect of this synthesis. The following diagram illustrates the competing reaction pathways.

Caption: Competing pathways in the bromination of m-xylene.

The use of NBS in a non-polar solvent under radical conditions strongly favors the formation of the benzylic bromide. In contrast, electrophilic aromatic substitution, which would lead to bromination of the benzene (B151609) ring, typically requires a Lewis acid catalyst and is a disfavored pathway under these conditions.

Conclusion

The synthesis of this compound from m-xylene via free-radical bromination with N-bromosuccinimide is a robust and highly selective method. By carefully controlling the reaction conditions, particularly the choice of initiator and the exclusion of Lewis acids, high yields of the desired product can be achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient and reliable production of this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 3-Methylbenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methylbenzyl bromide in various organic solvents. Due to the limited availability of precise quantitative data in published literature, this document focuses on qualitative solubility descriptions and provides a detailed experimental protocol for determining quantitative solubility. Furthermore, this guide illustrates key chemical transformations involving this compound, offering valuable insights for its application in organic synthesis and drug development.

Core Concepts: Solubility of this compound

This compound, also known as α-bromo-m-xylene, is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the 3-methylbenzyl moiety into a range of molecules.[1][2] Its solubility is a critical parameter for reaction setup, purification, and formulation development. The molecule's structure, featuring a substituted aromatic ring, governs its solubility behavior, rendering it generally soluble in non-polar and moderately polar organic solvents while exhibiting poor solubility in highly polar solvents like water.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., g/100 mL) for this compound is not widely reported, established qualitative descriptions provide a strong indication of its behavior in common organic solvents. The following table summarizes the available information.

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Alcohols | Ethanol | Very Soluble | [1] |

| Methanol | Slightly Soluble | ||

| Ethers | Diethyl Ether | Very Soluble | [1] |

| Halogenated | Chloroform | Sparingly Soluble | |

| Aqueous | Water | Practically Insoluble | [1] |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid compound such as this compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the organic solvent. The excess solute should be clearly visible as a separate phase.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the excess solute to settle. Carefully withdraw a known volume of the supernatant using a calibrated pipette. Immediately filter the solution using a syringe filter to remove any undissolved micro-droplets.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the precise concentration of this compound.

-

Calculation of Solubility: Back-calculate the concentration in the original saturated solution to determine the solubility, typically expressed in g/100 mL or mol/L.

Key Chemical Transformations Involving this compound

This compound is a key intermediate in various synthetic pathways. The following diagrams illustrate its formation and a typical application.

Synthesis of this compound

A common method for the synthesis of this compound is the free-radical bromination of m-xylene. This reaction is typically initiated by light or a radical initiator.

Caption: Synthesis of this compound from m-Xylene.

Application in Alkylation Reactions

This compound serves as an electrophile in nucleophilic substitution reactions to attach the 3-methylbenzyl group to various nucleophiles. The diagram below illustrates a general S_N2 reaction pathway.

Caption: General S_N2 Alkylation using this compound.

Conclusion

This technical guide has summarized the known solubility characteristics of this compound in common organic solvents and provided a robust experimental protocol for its quantitative determination. The provided diagrams of its synthesis and application in alkylation reactions offer a clear visual representation of its chemical utility. For researchers and professionals in drug development and organic synthesis, a thorough understanding of these properties is essential for optimizing reaction conditions, developing purification strategies, and ultimately achieving successful synthetic outcomes.

References

3-Methylbenzyl bromide safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Methylbenzyl Bromide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties and associated hazards of reagents is paramount for ensuring laboratory safety. This technical guide provides a detailed overview of this compound (CAS No. 620-13-3), also known as α-bromo-m-xylene, a versatile reagent commonly used in organic synthesis.[1][2][3] This document outlines its physical and chemical properties, potential hazards, and the necessary precautions for safe handling, storage, and emergency response.

Chemical Identification and Properties

This compound is a halogenated organic compound with a benzene (B151609) ring substituted by a methyl group and a bromomethyl group.[1] It is primarily used as an alkylating agent in the synthesis of various pharmaceutical and chemical compounds.[1][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | 1-(bromomethyl)-3-methylbenzene |

| Synonyms | α-Bromo-m-xylene, m-Xylyl bromide[2][3] |

| CAS Number | 620-13-3[2][3] |

| EC Number | 210-625-2[3] |

| Molecular Formula | C₈H₉Br[1][5] |

| Molecular Weight | 185.06 g/mol |

| InChI Key | FWLWTILKTABGKQ-UHFFFAOYSA-N[3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Strong, aromatic[1] |

| Boiling Point | 185 °C @ 340 mmHg[3][6] |

| Density | 1.37 g/mL at 25 °C[3][6] |

| Flash Point | 82 °C (179.6 °F) - closed cup[3] |

| Refractive Index | n20/D 1.566[3][6] |

| Solubility | Practically insoluble in water; very soluble in ethanol (B145695) and ethyl ether.[1] |

| Stability | Stable under recommended storage conditions.[1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[2] It is a combustible liquid that can cause severe skin burns and eye damage.[2][5][7] The substance is harmful if swallowed, inhaled, or in contact with skin.[2][7] As a brominated alkylating agent, it may also possess mutagenic properties.[1]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][5] |

| Acute Toxicity, Inhalation | 3 / 4 | H331/H332: Toxic or harmful if inhaled[2][5][7] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][5][7] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Serious Eye Damage/Irritation | 1 | H314: Causes severe skin burns and eye damage[2] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[5][8] |

| Allergic Skin Reaction | - | H317: May cause an allergic skin reaction[5] |

| Flammable Liquids | 4 | H227: Combustible liquid[2][8] |

Note: The toxicological properties have not been fully investigated.[2]

Experimental Protocols and Safe Handling

While specific experimental protocols depend on the nature of the synthesis, universal handling precautions must be observed to minimize exposure and risk.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[2][5] Operations should be conducted within a certified chemical fume hood.[9]

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][9]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield. Standard eye protection should comply with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2][9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][5]

-

Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).[2]

Safe Handling Practices

-

Do not get the substance in eyes, on skin, or on clothing.[2][9]

-

Keep away from sources of ignition such as open flames, hot surfaces, and sparks.[2][8]

-

Wash hands and any exposed skin thoroughly after handling.[2][5]

Storage and Disposal

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][5]

-

The storage area should be designated for corrosive and toxic materials.[2][3]

-

Keep away from incompatible materials, including strong oxidizing agents, bases, alcohols, amines, and metals.[2]

-

Protect from moisture, as it can hydrolyze the material.[1][8]

Disposal

-

Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[2][5]

-

Do not allow the chemical to enter drains or waterways.[5][9]

-

Chemical waste generators must ensure complete and accurate classification of the waste.[9]

Emergency and First-Aid Procedures

In case of accidental exposure or release, immediate and appropriate action is required.

Accidental Release Measures

-

Minor Spill: Absorb the spill with inert material such as sand, earth, or vermiculite.[5] Collect the material into a suitable, labeled container for disposal.[5]

-

Major Spill: Evacuate the area and move upwind.[5] Alert the fire brigade or emergency services.[5] Contain the spill and prevent it from entering drains or water courses.[5] Only trained personnel wearing appropriate PPE should perform the cleanup.

First-Aid Measures

-

Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water for at least 15 minutes.[2][5] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing and footwear.[5] Flush skin and hair with running water and soap, if available.[5] Seek medical attention.[5]

-

Inhalation: Remove the victim from the contaminated area to fresh air.[2][5] Keep the person warm and at rest.[5] If breathing is difficult or has stopped, provide artificial respiration.[5][9] Seek immediate medical attention.[2]

-

Ingestion: Rinse mouth thoroughly with water.[2][7] Do NOT induce vomiting.[5][9] Seek immediate medical attention.[2]

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or foam.[2]

-

Hazards: The substance is a combustible liquid.[2] Containers may explode when heated.[2] Fire can produce hazardous decomposition products, including carbon oxides and hydrogen bromide gas.[1]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2][9]

References

- 1. guidechem.com [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-甲基苄基溴 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound (620-13-3) at Nordmann - nordmann.global [nordmann.global]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. This compound | 620-13-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

3-Methylbenzyl Bromide: A Comprehensive Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzyl bromide, also known as α-bromo-m-xylene, is a substituted benzyl (B1604629) halide that serves as a versatile reagent in organic synthesis. Its utility stems from the reactivity of the benzylic bromide, which readily participates in a variety of nucleophilic substitution reactions. This allows for the introduction of the 3-methylbenzyl moiety into a wide range of organic molecules, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in organic synthesis, supported by experimental data and detailed protocols.

Core Reaction Mechanisms

The primary mechanism of action for this compound in organic synthesis is nucleophilic substitution, where the bromide ion, a good leaving group, is displaced by a nucleophile. Due to the structure of the benzylic substrate, these reactions can proceed through either an S(_N)1 or S(_N)2 pathway, largely dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.[2][3]

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

S(_N)2 Mechanism: In the presence of a strong, unhindered nucleophile and in a polar aprotic solvent, this compound typically undergoes a bimolecular nucleophilic substitution (S(_N)2) reaction. This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

S(_N)1 Mechanism: With a weak nucleophile and in a polar protic solvent, the reaction can proceed via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This is a two-step process initiated by the slow, rate-determining departure of the bromide ion to form a resonance-stabilized benzylic carbocation. This carbocation is then rapidly attacked by the nucleophile. The stability of the benzylic carbocation makes this pathway feasible for benzyl halides.[2]

Diagram: S(_N)2 Mechanism of this compound

Caption: S(_N)2 reaction pathway of this compound.

Diagram: S(_N)1 Mechanism of this compound

Caption: S(_N)1 reaction pathway of this compound.

Key Synthetic Applications and Protocols

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers, proceeding via an S(_N)2 mechanism. In this reaction, an alkoxide ion acts as the nucleophile, displacing the bromide from this compound to form a 3-methylbenzyl ether.

Quantitative Data:

| Substrate | Nucleophile | Solvent | Temperature | Time | Yield | Reference |

| Benzyl alcohol | Methyl iodide / KOH | - | Room Temp. | 14 h | 75% | [4] |

| 1-Decanol | Methyl iodide / KOH | - | Room Temp. | 14 h | 95% | [4] |

Experimental Protocol: Synthesis of 3-Methylbenzyl Ethyl Ether

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol (B145695) (excess) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Once all the sodium has reacted to form sodium ethoxide, add this compound (1.0 eq) dropwise to the solution at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Diagram: Williamson Ether Synthesis Workflow

Caption: Workflow for Williamson ether synthesis.

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, 3-methylbenzylmagnesium bromide. This organometallic compound is a potent nucleophile and a strong base, making it highly valuable for the formation of new carbon-carbon bonds. The formation of the Grignard reagent proceeds via a single electron transfer (SET) mechanism on the surface of magnesium metal.[5]

A significant side reaction is the Wurtz coupling, where the Grignard reagent reacts with unreacted this compound to form a dimer.[5]

Experimental Protocol: Preparation of 3-Methylbenzylmagnesium Bromide and Reaction with Acetone (B3395972)

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere.

-

Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the disappearance of magnesium and the formation of a cloudy solution), cool the mixture in an ice bath. Add a solution of acetone (1.0 eq) in anhydrous ether dropwise.

-

Work-up: After the addition is complete, stir the reaction at room temperature for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tertiary alcohol product.

Diagram: Grignard Reaction Logical Pathway

Caption: Logical pathway of Grignard reagent formation and reaction.

Alkylation of Amines

This compound is an effective reagent for the N-alkylation of primary and secondary amines to introduce the 3-methylbenzyl group. The reaction typically proceeds via an S(_N)2 mechanism. A common challenge in the alkylation of primary amines is over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts. This is because the product secondary amine is often more nucleophilic than the starting primary amine.

To achieve selective mono-alkylation, strategies such as using a large excess of the primary amine or employing a protecting group strategy can be utilized.

Quantitative Data:

| Substrate | Alkylating Agent | Conditions | Product | Yield | Reference |

| Benzylamine hydrochloride | n-Butyl bromide | Et₃N, DMF, 20-25°C, 9h | N-Butylbenzylamine | 76% | [6] |

| Aniline (B41778) | Benzyl alcohol | KOH, Toluene, 110°C, 6h | N-Benzylaniline | 90-99% | [7] |

Experimental Protocol: Mono-alkylation of Aniline with this compound

-

Reaction Setup: In a round-bottom flask, dissolve aniline (3.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC analysis indicates the consumption of the starting bromide.

-

Work-up: Pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3x).

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired N-(3-methylbenzyl)aniline.

Application in Drug Development

While this compound is a valuable intermediate in the synthesis of a wide array of organic molecules, a direct and prominent role as a key starting material in the widely published synthetic routes for the specific drugs Tapentadol and Tolvaptan was not identified in the conducted search of publicly available scientific literature. The syntheses of these complex pharmaceutical agents typically involve multi-step pathways utilizing different starting materials. However, the versatility of this compound in introducing a substituted benzyl moiety suggests its potential utility in the synthesis of various other pharmacologically active compounds.

Conclusion

This compound is a highly effective reagent in organic synthesis, primarily acting as an electrophile in nucleophilic substitution reactions. Its ability to participate in both S(_N)1 and S(_N)2 pathways allows for a broad range of transformations, including the formation of ethers, carbon-carbon bonds via Grignard reagents, and the alkylation of amines. The choice of reaction conditions is critical in directing the mechanistic pathway and achieving the desired product with high selectivity and yield. This guide provides a foundational understanding of its core mechanisms of action and practical protocols for its application, which are essential for researchers and professionals in the field of chemical and pharmaceutical development.

References

Spectroscopic Profile of 3-Methylbenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-methylbenzyl bromide, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and structural visualizations to facilitate its identification and utilization in research and development.

Molecular Structure and Properties

This compound, also known as α-bromo-m-xylene, is an organic halide with the chemical formula C₈H₉Br. Its structure consists of a benzene (B151609) ring substituted with a methyl group and a bromomethyl group at positions 3 and 1, respectively.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.28 - 7.10 | m | 4H | Ar-H |

| 4.46 | s | 2H | -CH₂Br |

| 2.35 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Ar-C (quaternary, attached to -CH₃) |

| 138.2 | Ar-C (quaternary, attached to -CH₂Br) |

| 129.3 | Ar-C H |

| 128.8 | Ar-C H |

| 128.6 | Ar-C H |

| 126.3 | Ar-C H |

| 33.5 | -C H₂Br |

| 21.3 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are detailed below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 - 3000 | Medium | Aromatic C-H Stretch |

| 2970 - 2850 | Medium | Aliphatic C-H Stretch |

| 1605, 1585, 1485 | Medium-Strong | Aromatic C=C Bending |

| 1210 | Strong | C-Br Stretch |

| 780, 690 | Strong | Aromatic C-H Bending (meta-disubstitution) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 184/186 | ~50/~50 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 105 | 100 | [M - Br]⁺ (Tropylium ion) |

| 79/81 | ~15 | [Br]⁺ |

| 77 | ~20 | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration. The solution is then transferred to an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and a pulse angle of 30-90 degrees.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr). A drop of the sample is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform layer.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the spectrum is acquired. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For direct injection, a small amount of the sample is dissolved in a volatile solvent and injected into the instrument.

-

Ionization: Electron Impact (EI) is a common ionization method for this type of compound. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a key fragmentation pathway of this compound.

An In-depth Technical Guide to the Stability and Storage of 3-Methylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-methylbenzyl bromide, a key reagent in pharmaceutical synthesis and organic chemistry. Understanding the stability profile of this compound is critical for ensuring its quality, minimizing degradation, and ensuring the safety and reproducibility of experimental outcomes. This document outlines the known stability data, recommended storage protocols, and methodologies for assessing its integrity.

Core Stability Profile

This compound is a reactive benzylic halide susceptible to degradation through several pathways, primarily hydrolysis, and decomposition accelerated by heat, light, and incompatible materials. Proper handling and storage are paramount to maintaining its chemical integrity.

Decomposition Pathways

The primary degradation pathway for this compound is nucleophilic substitution, particularly hydrolysis, where the bromide is replaced by a hydroxyl group to form 3-methylbenzyl alcohol. This reaction can be accelerated by the presence of water and bases. Under thermal stress, decomposition can lead to the formation of various byproducts, including hydrobromic acid and polymeric materials.

Caption: Primary decomposition pathways of this compound.

Quantitative Stability Data

While specific kinetic studies on the decomposition of this compound are not extensively available in public literature, data from related isomers and general knowledge of benzylic halides provide valuable insights. The hydrolysis rate is a critical parameter for assessing stability in the presence of moisture.

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-Life (o-isomer) | 3.4 hours | 20°C | [1] |

| Hydrolysis Half-Life (p-isomer) | 4.3 minutes | 25°C | [1] |

| Predicted Log Kow | 3.43 | Estimated | Not specified |

Note: The hydrolysis rates of the ortho and para isomers suggest that this compound is also highly susceptible to hydrolysis. The rate will be influenced by factors such as pH and temperature.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended.

Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C | Minimizes thermal decomposition and slows hydrolysis. |

| Atmosphere | Under inert gas (Nitrogen or Argon) | Prevents oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, amber glass or other light-resistant container | Protects from light-induced degradation and prevents moisture ingress. |

| Location | Cool, dry, well-ventilated area | Ensures a stable environment and mitigates risks from leaks or spills. |

Incompatible Materials

Contact with the following materials should be avoided to prevent vigorous reactions and decomposition:

-

Bases

-

Strong oxidizing agents

-

Alcohols

-

Amines

-

Metals

Caption: Recommended workflow for storage and handling of this compound.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, particularly in the context of drug development where impurities need to be strictly controlled, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Stability-Indicating HPLC-UV Method

Objective: To develop a method capable of separating this compound from its potential degradation products, allowing for accurate quantification of the parent compound and monitoring of impurity formation over time.

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Prepare samples for analysis by dissolving a known quantity of the test material in the same solvent to achieve a similar concentration.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

-

Neutralize the acidic and basic samples before injection.

-

-

Chromatographic Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

-

Method Validation:

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate specificity by showing that the main peak is resolved from all degradation product peaks.

-

Gas Chromatography (GC) for Purity and Residual Solvents

Objective: To determine the purity of this compound and to quantify any residual solvents from its synthesis.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10 mg/mL.

-

-

Chromatographic Conditions (Example):

-

Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C

-

Detector (FID) Temperature: 280°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injection: Split mode.

-

Conclusion

This compound is a valuable but reactive chemical that requires careful handling and storage to maintain its integrity. By adhering to the recommended conditions of low temperature, inert atmosphere, and protection from light and moisture, its shelf-life can be significantly extended. The implementation of robust analytical methods, such as the stability-indicating HPLC method described, is essential for monitoring its purity and ensuring its suitability for use in research and development, particularly in the stringent environment of pharmaceutical manufacturing. Researchers and scientists are encouraged to perform their own stability assessments under their specific laboratory conditions to ensure the quality of their starting materials.

References

3-Methylbenzyl Bromide: A Technical Guide to Natural Occurrence and Industrial Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzyl bromide, also known as α-bromo-m-xylene, is a valuable chemical intermediate widely utilized in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of its natural occurrence and details the predominant industrial methods for its production. The document includes a detailed experimental protocol for its synthesis, quantitative data where available, and graphical representations of the synthetic pathway and a hypothetical analytical workflow.

Natural Occurrence

This compound is not known to occur naturally in any significant quantities.[1] There is no scientific literature reporting its isolation from plant, animal, or microbial sources. Its presence in the environment is likely limited to trace amounts resulting from its formation as a minor byproduct during certain industrial chemical processes.[1] Due to its synthetic origin and lack of natural prevalence, there are no known biosynthetic pathways leading to its formation.

Industrial Production

The industrial synthesis of this compound is primarily achieved through the free-radical bromination of the side-chain of 3-methyltoluene (m-xylene).[1] This method offers a direct and efficient route to the desired product.

Primary Synthesis Route: Free-Radical Bromination

The most common and economically viable method for producing this compound is the Wohl-Ziegler reaction, which involves the bromination of the benzylic position of 3-methyltoluene using a bromine source and a radical initiator.[1][3]

Starting Material: 3-Methyltoluene (m-xylene) Brominating Agent: N-Bromosuccinimide (NBS) is frequently used, particularly in laboratory and smaller-scale productions, as it allows for a controlled, low concentration of bromine.[3][4] For larger industrial applications, direct use of bromine (Br₂) may be employed under carefully controlled conditions. Radical Initiator: The reaction is initiated by either UV light or a chemical radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[1][5] Solvent: A non-polar, anhydrous solvent such as carbon tetrachloride (CCl₄) or cyclohexane (B81311) is typically used.[3][5]

The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group of 3-methyltoluene, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a bromine source (NBS or Br₂) to yield this compound and a new bromine radical, which propagates the chain reaction.

Alternative Synthetic Routes

While free-radical bromination of 3-methyltoluene is standard, other multi-step synthetic routes can be employed, particularly for isotopically labeled variants. For instance, a patented method for synthesizing 3-methyl-D3-benzyl bromide starts from 1,3-dibromobenzene.[6][7] This highlights the versatility of synthetic approaches, although such methods are generally not used for the bulk industrial production of the unlabeled compound due to higher costs and more complex procedures.

Quantitative Data

Precise, publicly available data on the industrial production yields of this compound are scarce due to the proprietary nature of commercial chemical manufacturing. However, yields for benzylic bromination reactions are generally high under optimized conditions. For related processes, yields of 70-80% have been reported.[8] For example, the reaction of this compound with triphenylphosphane is reported to have a yield of 80%.[1] The selective reduction of a dibromide byproduct to a desired monobromide in a related synthesis sequence proceeds with an 81% yield.[9]

| Parameter | Value | Source |

| Typical Reaction Yield | 70-80% (estimated) | [8] |

| Yield of a Related Reaction | 80% | [1] |

| Natural Abundance | Negligible | [1] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via free-radical bromination, adapted from established procedures for similar compounds.[5]

Synthesis of this compound from 3-Methyltoluene

Materials:

-

3-Methyltoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq), recrystallized

-

Azobisisobutyronitrile (AIBN) (0.02 eq)

-

Anhydrous carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Saturated sodium bisulfite solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a dry round-bottom flask, add 3-methyltoluene (1.0 eq), N-bromosuccinimide (1.05 eq), azobisisobutyronitrile (0.02 eq), and anhydrous carbon tetrachloride.

-

Stir the mixture and heat it to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can be monitored by observing the consumption of NBS, which is denser than the solvent and will sink, while the byproduct, succinimide, is less dense and will float.

-

Continue refluxing for 2-4 hours or until TLC or GC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bisulfite solution (to remove any remaining bromine), saturated sodium bicarbonate solution, water, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Workflow for Byproduct Identification

As this compound might exist as a byproduct of industrial processes, a logical workflow for its isolation and identification from a complex chemical matrix is essential.

This workflow begins with the extraction of organic compounds from an industrial sample, followed by concentration and separation using chromatographic techniques. The isolated fraction suspected to contain this compound is then subjected to spectroscopic analysis, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its molecular structure and identity.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (620-13-3) at Nordmann - nordmann.global [nordmann.global]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. guidechem.com [guidechem.com]

- 6. CN110283040B - Synthetic method of 3-methyl-D3-benzyl bromide - Google Patents [patents.google.com]

- 7. The synthetic method of 3-methyl-d3-benzyl bromide - Eureka | Patsnap [eureka.patsnap.com]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. newera-spectro.com [newera-spectro.com]

Methodological & Application

3-Methylbenzyl Bromide: A Versatile Alkylating Agent in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbenzyl bromide, also known as α-bromo-m-xylene, is a substituted benzyl (B1604629) halide that serves as a valuable and versatile alkylating agent in organic synthesis. Its utility lies in its ability to introduce the 3-methylbenzyl group into a wide array of molecules through nucleophilic substitution reactions. This functionalization is of significant interest in the pharmaceutical and agrochemical industries, where the 3-methylbenzyl moiety can be found in various biologically active compounds. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in the alkylation of N-, O-, and S-nucleophiles.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 620-13-3 | [1] |

| Molecular Formula | C₈H₉Br | [1] |

| Molecular Weight | 185.06 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |